molecular formula C8H13N3O B1386389 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine CAS No. 1157012-67-3

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Cat. No. B1386389
M. Wt: 167.21 g/mol
InChI Key: IUFRCHDUNSOXBW-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile (5 g, 30 mmol) in 1-propanol (50 mL) is added NaOH (29 mg, 0.74 mmol) and reaction mixture is heated at reflux for 16 h. The solvent is evaporated under reduced pressure and the residue is filtered through neutral alumina eluting with ethyl acetate to afford the title compound as a yellow solid (1.6 g, 32%) which is used in the next step without purification.
Name
3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[N:7][NH:8][CH2:9][CH2:10][C:11]#[N:12])[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)CC>[O:1]1[CH2:2][CH2:3][CH:4]([N:7]2[C:11]([NH2:12])=[CH:10][CH:9]=[N:8]2)[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile
Quantity
5 g
Type
reactant
Smiles
O1CCC(CC1)=NNCCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
29 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue is filtered through neutral alumina eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)N1N=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.